Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-
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Overview
Description
Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]- is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a tert-butyl group and an ethyl chain linked to an isopropyl and methyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl halide in the presence of a base.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenoxy or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide
- 4-tert-butyl-N-(2-(2-methoxyphenoxy)ethyl)-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Uniqueness
Benzamide, 4-tert-butyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropyl and methyl groups on the phenoxy moiety enhances its lipophilicity and potential interactions with hydrophobic targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H31NO2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C23H31NO2/c1-16(2)20-12-7-17(3)15-21(20)26-14-13-24-22(25)18-8-10-19(11-9-18)23(4,5)6/h7-12,15-16H,13-14H2,1-6H3,(H,24,25) |
InChI Key |
MQTAFTPTDSSFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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